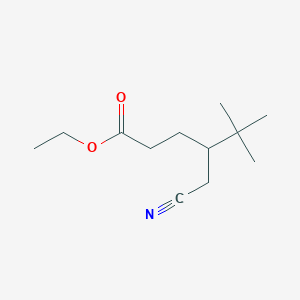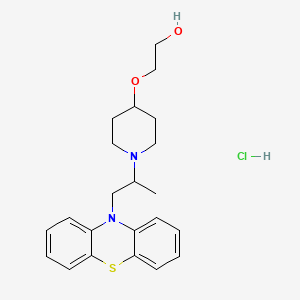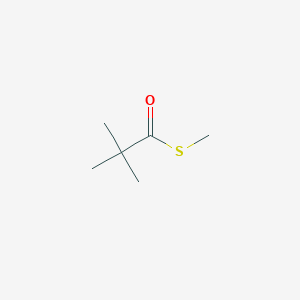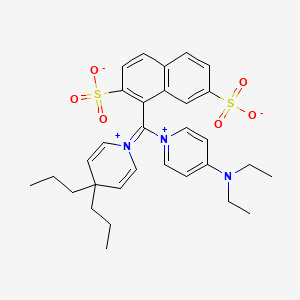
Hydrogen (4-(4-(diethylamino)-alpha-(2,7-disulphonato-1-naphthyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrogen (4-(4-(diethylamino)-alpha-(2,7-disulphonato-1-naphthyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its intricate molecular arrangement, which includes multiple functional groups such as diethylamino, disulphonato, and naphthyl groups. These functional groups contribute to the compound’s reactivity and versatility in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydrogen (4-(4-(diethylamino)-alpha-(2,7-disulphonato-1-naphthyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium typically involves a multi-step process that includes the following key steps:
Formation of the Naphthyl Intermediate: The synthesis begins with the preparation of the naphthyl intermediate, which involves the sulfonation of naphthalene to introduce the disulphonato groups.
Benzylidene Formation: The next step involves the condensation of the naphthyl intermediate with a benzaldehyde derivative to form the benzylidene moiety.
Cyclohexa-2,5-dien-1-ylidene Formation: The final step involves the cyclization of the benzylidene intermediate to form the cyclohexa-2,5-dien-1-ylidene structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of advanced techniques such as continuous flow reactors and high-pressure conditions to optimize yield and purity. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
Hydrogen (4-(4-(diethylamino)-alpha-(2,7-disulphonato-1-naphthyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction reactions may produce reduced forms with fewer functional groups.
科学的研究の応用
Hydrogen (4-(4-(diethylamino)-alpha-(2,7-disulphonato-1-naphthyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.
Biology: In biological research, the compound is used as a fluorescent probe for imaging and detection of specific biomolecules.
Industry: In industrial applications, the compound is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of Hydrogen (4-(4-(diethylamino)-alpha-(2,7-disulphonato-1-naphthyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.
類似化合物との比較
Hydrogen (4-(4-(diethylamino)-alpha-(2,7-disulphonato-1-naphthyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium can be compared with other similar compounds, such as:
Hydrogen (4-(4-(dimethylamino)-alpha-(2,7-disulphonato-1-naphthyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium: This compound has dimethylamino groups instead of diethylamino groups, leading to different reactivity and properties.
This compound chloride: This compound includes a chloride ion, which can affect its solubility and reactivity.
特性
CAS番号 |
42352-92-1 |
|---|---|
分子式 |
C31H37N3O6S2 |
分子量 |
611.8 g/mol |
IUPAC名 |
1-[[4-(diethylamino)pyridin-1-ium-1-yl]-(4,4-dipropylpyridin-1-ium-1-ylidene)methyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C31H37N3O6S2/c1-5-15-31(16-6-2)17-21-34(22-18-31)30(33-19-13-25(14-20-33)32(7-3)8-4)29-27-23-26(41(35,36)37)11-9-24(27)10-12-28(29)42(38,39)40/h9-14,17-23H,5-8,15-16H2,1-4H3 |
InChIキー |
LXZJPHWCPHMDFE-UHFFFAOYSA-N |
正規SMILES |
CCCC1(C=C[N+](=C(C2=C(C=CC3=C2C=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])[N+]4=CC=C(C=C4)N(CC)CC)C=C1)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


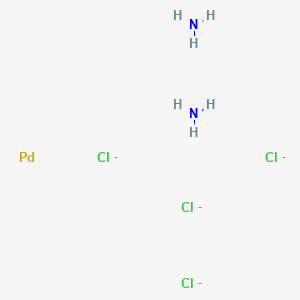
![Benzoic acid, 3-[[(4-chlorophenyl)methylene]amino]-](/img/structure/B14652835.png)
![1-[(5-Methyl-2-furyl)methyl]piperidine](/img/structure/B14652843.png)
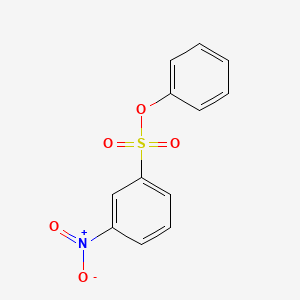
![N-{2-[([1,1'-Biphenyl]-2-yl)oxy]ethyl}-N-ethylaniline](/img/structure/B14652862.png)
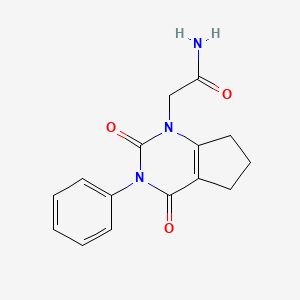
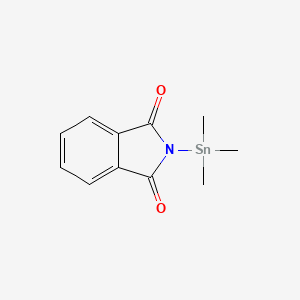
![2-[4-[4-[4-(2,5-Dimethylphenyl)phenyl]phenyl]phenyl]-1,4-dimethylbenzene](/img/structure/B14652876.png)
![(1R,5S)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14652885.png)
